![molecular formula C8H16FeO2 B027999 Iron 2-ethylhexanoate CAS No. 19583-54-1](/img/structure/B27999.png)
Iron 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various skin conditions such as eczema and psoriasis . The compound is available in various forms, including inhalers, nasal sprays, and topical creams .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluticasone propionate involves multiple steps, starting from the steroidal backbone. One common method involves the treatment of 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-dien-17β-carboxylic acid with dimethylthiocarbamoyl chloride to yield 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene, which is then decomposed by refluxing in diethylamine to form the thioic acid intermediate . This intermediate is subsequently alkylated to produce fluticasone propionate .
Industrial Production Methods: Industrial production of fluticasone propionate typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluticasone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, although this is not commonly utilized in its pharmaceutical applications.
Reduction: Reduction reactions are less common for fluticasone propionate due to its stable steroidal structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluoromethyl carbothioate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used, but these are not typically employed in the preparation or modification of fluticasone propionate.
Reduction: Reducing agents are rarely used due to the stability of the compound.
Substitution: Reagents such as dimethylthiocarbamoyl chloride and diethylamine are used in the synthesis process.
Major Products Formed: The primary product formed from these reactions is fluticasone propionate itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Catalytic Applications
A. Diels-Alder Reactions
Iron(III) 2-ethylhexanoate has been utilized as a mild Lewis acid catalyst in stereoselective Diels–Alder reactions. This application is significant in organic synthesis, allowing for high diastereoselectivity and yield. For instance, it has been reported to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acids with diastereoisomeric excesses as high as 98% when reacting with ethyl (E)-4-oxobutenoate and alkyl vinyl ethers .
B. Polyurethane Foam Production
In the production of polyurethane foams, iron 2-ethylhexanoate serves as a catalyst that facilitates the formation of foam structures. Its effectiveness in this application contributes to the efficiency and quality of the final product . The compound's ability to promote reactions without introducing significant toxicity makes it an attractive choice for manufacturers.
Materials Science
This compound plays a crucial role as a precursor in materials science, particularly in the development of metal-organic frameworks (MOFs) and other advanced materials. These compounds are essential for applications ranging from catalysis to gas storage and separation . The versatility of this compound allows it to be incorporated into various formulations, enhancing material properties such as strength and thermal stability.
Environmental Applications
A. Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles by reducing the environmental impact of chemical processes. Its application in catalysis often results in lower energy requirements and reduced waste production compared to traditional methods . Moreover, its role in producing low-VOC (volatile organic compound) coatings contributes to environmental sustainability by minimizing air pollution during application processes .
-
Diels-Alder Reaction Study
- Researchers demonstrated the effectiveness of iron(III) 2-ethylhexanoate as a catalyst for stereoselective reactions, achieving high yields and selectivity, which showcases its potential for pharmaceutical applications.
-
Polyurethane Foam Production
- A study highlighted the use of this compound in manufacturing flexible polyurethane foams, noting improvements in processing efficiency and foam quality compared to conventional catalysts.
Mechanism of Action
Fluticasone propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins . This results in reduced inflammation and immune response. The compound also inhibits the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in the inflammatory process .
Comparison with Similar Compounds
Fluticasone furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid used for similar indications but with a different chemical structure and potency.
Beclomethasone dipropionate: Another inhaled glucocorticoid with similar uses but different pharmacodynamics.
Uniqueness: Fluticasone propionate is unique due to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects with minimal systemic absorption when used correctly . This makes it particularly effective for localized treatment of inflammatory conditions with reduced risk of systemic side effects .
Properties
CAS No. |
19583-54-1 |
---|---|
Molecular Formula |
C8H16FeO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2-ethylhexanoic acid;iron |
InChI |
InChI=1S/C8H16O2.Fe/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
IINOHALFTZBGDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Fe] |
Key on ui other cas no. |
93981-08-9 19583-54-1 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
93981-08-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.